ジベンゾテトラチアフルバレン

概要

説明

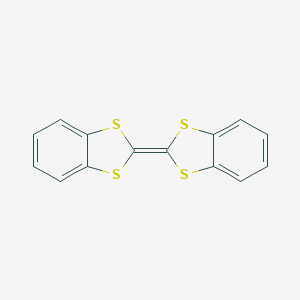

Dibenzotetrathiafulvalene is an organic semiconductor known for its completely conjugated and symmetric structure. It forms stacks of planar molecules with a distance of 3.948 Å. This compound is notable for its high mobility of charges, making it a significant material in the field of organic electronics .

科学的研究の応用

Dibenzotetrathiafulvalene has a wide range of applications in scientific research:

Medicine: The compound’s ability to form stable charge transfer complexes is being explored for potential medical applications, including drug delivery systems.

作用機序

Target of Action

DBTTF primarily targets the electron-donating and electron-withdrawing groups in its structure . It forms stacks of planar molecules, which allows for a high mobility of charges .

Mode of Action

The mode of action of DBTTF involves charge transfer interactions between the electron-donating and electron-withdrawing groups . The competition between these groups might promote photothermal conversion . The electron-donating group in the cocrystal structure also plays a crucial role .

Biochemical Pathways

The primary biochemical pathway affected by DBTTF is the photothermal conversion pathway . The compound’s high proportion of excited states promotes the occurrence of nonradiative transition . This transition is a key factor in the photothermal conversion efficiency of DBTTF .

Result of Action

The result of DBTTF’s action is a higher efficiency of photothermal conversion . This property has brought hope and vitality into several fields, such as photothermal imaging, biological application, and seawater desalination .

Action Environment

The action of DBTTF can be influenced by environmental factors. For instance, the compound’s photothermal conversion efficiency may vary depending on the presence of other compounds, such as tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .

生化学分析

Biochemical Properties

Dibenzotetrathiafulvalene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s high charge mobility and ability to form planar molecular stacks facilitate its interactions with various biomolecules . These interactions often involve charge transfer processes, which can influence the activity of enzymes and proteins. For instance, dibenzotetrathiafulvalene has been shown to interact with electron-donating and electron-withdrawing groups, promoting photothermal conversion through nonradiative transitions .

Cellular Effects

Dibenzotetrathiafulvalene affects various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form organic thin-film transistors (OTFTs) with controlled film morphology has been shown to affect subthreshold characteristics and charge transport properties in cells . These effects are crucial for understanding how dibenzotetrathiafulvalene can be utilized in biomedical applications and organic electronics.

Molecular Mechanism

The molecular mechanism of dibenzotetrathiafulvalene involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s photothermal conversion efficiency is attributed to the charge transfer between electron-donating and electron-withdrawing groups within its structure . This charge transfer promotes nonradiative transitions, which are essential for its photothermal properties. Additionally, dibenzotetrathiafulvalene’s interactions with enzymes and proteins can modulate their activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibenzotetrathiafulvalene change over time, influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s photothermal conversion efficiency remains stable over extended periods, making it suitable for long-term applications . Its stability and degradation in different environments need to be thoroughly investigated to ensure consistent performance in various applications.

Dosage Effects in Animal Models

The effects of dibenzotetrathiafulvalene vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced photothermal conversion and improved charge transport properties. At higher dosages, potential toxic or adverse effects may arise, necessitating careful dosage optimization in experimental studies . Understanding the threshold effects and toxicology of dibenzotetrathiafulvalene is crucial for its safe and effective use in biomedical applications.

Metabolic Pathways

Dibenzotetrathiafulvalene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s ability to undergo charge transfer processes and form stable radical cations plays a significant role in its metabolic interactions

Transport and Distribution

Within cells and tissues, dibenzotetrathiafulvalene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of dibenzotetrathiafulvalene is essential for optimizing its use in targeted applications, such as drug delivery and photothermal therapy.

Subcellular Localization

The subcellular localization of dibenzotetrathiafulvalene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form polymorphic modifications and interact with various cellular components affects its activity and function at the subcellular level

準備方法

Synthetic Routes and Reaction Conditions: Dibenzotetrathiafulvalene can be synthesized from anthranilic acid. The preparation involves a series of chemical reactions that lead to the formation of the desired compound. The final product is often purified by sublimation in a vacuum .

Industrial Production Methods: In industrial settings, dibenzotetrathiafulvalene is prepared using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: Dibenzotetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can be carried out using various halogenating agents under controlled conditions.

Major Products: The major products formed from these reactions include charge transfer salts and other derivatives that are useful in the fabrication of organic field-effect transistors and organic light-emitting diodes .

類似化合物との比較

Bis(ethylenedithio)tetrathiafulvalene: This compound shares similar electronic properties with dibenzotetrathiafulvalene but has different structural characteristics.

Tetrathiafulvalene: Known for its electron-rich nature and reversible oxidation properties, tetrathiafulvalene is another compound similar to dibenzotetrathiafulvalene.

Uniqueness: Dibenzotetrathiafulvalene is unique due to its symmetric structure and high charge mobility. These properties make it particularly suitable for applications in organic electronics and photothermal conversion, setting it apart from other similar compounds .

生物活性

Dibenzotetrathiafulvalene (DBTTF) is a compound that has garnered significant attention in the field of organic electronics and materials science due to its unique electronic properties and potential biological applications. This article explores the biological activity of DBTTF, focusing on its synthesis, biological interactions, and potential therapeutic applications.

1. Chemical Structure and Properties

DBTTF is a π-conjugated organic compound characterized by its tetrathiafulvalene core, which consists of four sulfur atoms and two benzene rings. This structure allows for significant charge transfer properties, making DBTTF an effective electron donor in various chemical reactions.

2. Synthesis of DBTTF

The synthesis of DBTTF typically involves multi-step organic reactions, including:

- Formation of Tetrathiafulvalene Core : The initial step includes the synthesis of the tetrathiafulvalene structure through cyclization reactions involving sulfur-containing precursors.

- Functionalization : Subsequent steps often involve functionalizing the DBTTF with various substituents to enhance solubility or modify electronic properties.

3.1 Antioxidant Properties

Recent studies have indicated that DBTTF exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated through various assays, suggesting its potential use in preventing oxidative damage in biological systems .

3.2 Photoconductive Properties

DBTTF has shown significant photoconductive properties, making it a candidate for applications in phototherapy. Its ability to convert light into electrical signals can be harnessed for therapeutic interventions, particularly in cancer treatment where light-activated therapies are employed .

3.3 Charge Transfer Complexes

DBTTF forms stable charge transfer complexes with various acceptors, which can be utilized in drug delivery systems. These complexes can enhance the solubility and bioavailability of therapeutic agents, allowing for more effective treatment options .

4.1 Study on Antioxidant Activity

A study published in Inorganic Chemistry investigated the antioxidant properties of DBTTF derivatives. The researchers found that these compounds could effectively reduce oxidative stress markers in vitro, highlighting their potential as therapeutic agents for diseases associated with oxidative damage .

4.2 Phototherapeutic Applications

In another study focusing on phototherapy, researchers explored the use of DBTTF-based materials for targeted cancer treatment. The findings revealed that when exposed to specific wavelengths of light, DBTTF could generate reactive oxygen species (ROS) that selectively induced apoptosis in cancer cells while sparing normal cells .

5.1 Half-Wave Potentials of DBTTF Derivatives

| Compound | E1/2 (0/+) | E1/2 (+/2+) | E1/2 (2+/3+) | E1/2 (3+/4+) |

|---|---|---|---|---|

| DBTTF-(ViRu) | –22 mV | 338 mV | 530 mV | 890 mV |

| DBTTF-(ATMS) | 244 mV | - | - | - |

| Ph(ViRu) | –75 mV | 175 mV | - | - |

This table summarizes the electrochemical properties of various DBTTF derivatives, indicating their potential reactivity and stability as electron donors in biological systems.

6. Conclusion

Dibenzotetrathiafulvalene presents promising biological activities that could be harnessed for therapeutic applications, particularly in antioxidant defense and phototherapy. Ongoing research into its mechanisms of action and optimization for specific applications will be crucial for advancing its use in clinical settings.

特性

IUPAC Name |

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIRUXIWCFZJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179388 | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24648-13-3 | |

| Record name | Dibenzotetrathiafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DBTTF?

A1: The molecular formula of Dibenzotetrathiafulvalene is C14H8S4, and its molecular weight is 296.44 g/mol.

Q2: Is there spectroscopic data available for DBTTF?

A: Yes, DBTTF has been characterized by various spectroscopic techniques, including UV-Vis absorption spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, , , , , , ] These techniques provide insights into its electronic structure, vibrational modes, and elemental composition.

Q3: What are the key structural features of DBTTF?

A: DBTTF is a planar molecule composed of a central tetrathiafulvalene (TTF) core fused with two benzene rings. This extended π-conjugated system contributes to its semiconducting properties. [, , ]

Q4: How many polymorphs of DBTTF have been identified and what are their characteristics?

A: Research has identified four polymorphic modifications of DBTTF at ambient conditions. These include a previously known monoclinic structure (α) with Z = 2, a second monoclinic structure (β) with Z = 4, and two additional polymorphs (γ and δ) characterized by X-ray diffraction and Raman microscopy. [] These variations in crystal structure impact the compound's physical and electronic properties.

Q5: How does the morphology of DBTTF thin films affect its performance in organic thin-film transistors (OTFTs)?

A: Controlling the film morphology of DBTTF is crucial for its performance in OTFTs. Studies have demonstrated that surface treatments on silicon dioxide dielectric substrates can tune the grain size of DBTTF polycrystalline films. This directly impacts the field-effect mobility and subthreshold characteristics of the transistors. [, ]

Q6: Does DBTTF exhibit polymorphism in its charge-transfer complexes?

A: Yes, DBTTF forms charge-transfer complexes with acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), and these complexes can exist in different polymorphic forms. For instance, DBTTF-TCNQ has been found to crystallize in two distinct polymorphs, α and β. [, ]

Q7: How does polymorphism in DBTTF-TCNQ affect its properties?

A: The different polymorphic forms of DBTTF-TCNQ exhibit distinct optical and electronic properties. Variations in donor-acceptor overlap and frontier molecular orbital mixing contribute to these differences. For example, the α-polymorph of DBTTF-TCNQ exhibits electron-dominant transport, while the β-polymorph shows hole-dominant transport in organic field-effect transistors (OFETs). []

Q8: How does the degree of charge transfer in DBTTF-TCNQ impact its properties?

A: The degree of charge transfer between DBTTF and TCNQ significantly affects the complex's properties. For instance, the α-polymorph of DBTTF-TCNQ with a higher degree of charge transfer (≈0.5e) exhibits different optical and electronic properties compared to the nearly neutral β-polymorph. []

Q9: What are the potential applications of DBTTF in organic electronics?

A: DBTTF and its derivatives are being explored for applications in organic field-effect transistors (OFETs) [, , , ], solar cells [, ], and other organic electronic devices [, , , ]. Its semiconducting properties, ability to form charge-transfer complexes, and potential for solution processing make it a promising material in this field.

Q10: How does DBTTF interact with electron acceptors?

A: DBTTF acts as an electron donor and readily forms charge-transfer complexes with electron acceptors such as TCNQ, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and fullerene (C60). [, , , , , ] These interactions lead to unique optical and electronic properties.

Q11: What is the significance of the interaction between DBTTF and C60 in materials science?

A: The interaction between DBTTF and C60 leads to the formation of charge-transfer complexes with intriguing optoelectronic properties. For instance, nanosheets composed of DBTTF and C60 exhibit a significant photostrictive effect, meaning they undergo mechanical deformation upon light exposure. This property makes them promising for applications in photoswitchable devices and flexible electronics. []

Q12: What is the role of DBTTF in the formation of conductive charge-transfer complexes?

A: DBTTF acts as an electron donor in charge-transfer complexes. The degree of charge transfer between DBTTF and the acceptor molecule significantly influences the complex's conductivity. Complexes with partial charge transfer often exhibit high conductivity. [, , ] For example, DBTTF-DDQ is a highly conducting charge-transfer salt with a room temperature pellet conductivity of 8 Ω−1 cm−1. []

Q13: How does the molecular structure of DBTTF influence its ability to form conductive complexes?

A: The extended π-conjugated system and the presence of sulfur atoms in DBTTF's structure are crucial for its electron-donating ability and its tendency to form conductive complexes. [, ] The sulfur atoms can participate in intermolecular interactions, further influencing the packing and electronic properties of the complexes.

Q14: How does DBTTF interact with metal ions or complexes?

A: DBTTF can interact with metal ions or complexes, forming salts with distinct crystal structures and properties. For instance, DBTTF forms a salt with a chloride-bridged trimerized dimethyltin(IV) dianion, resulting in a columnar structure of DBTTF units. []

Q15: Can DBTTF form supramolecular structures?

A: Yes, DBTTF has been shown to form supramolecular networks. For example, the oxidation of DBTTF in the presence of Keggin-type polyoxoanions leads to the formation of a three-dimensional supramolecular network with one-dimensional channels. These channels are occupied by uncoordinated water molecules. []

Q16: Have there been computational studies on DBTTF and its derivatives?

A: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to study the electronic structure, charge transfer properties, and molecular packing of DBTTF and its complexes. [, , ] These studies provide valuable insights into the relationship between molecular structure and material properties.

Q17: What are the future directions for research on DBTTF?

A17: Future research on DBTTF is likely to focus on:

- Developing new derivatives with tailored properties: This includes exploring different substituents, heteroatom substitutions, and extended π-conjugated systems. [, , ]

- Optimizing processing techniques: Efforts will focus on achieving controlled thin-film morphology and developing scalable deposition methods. [, ]

- Deeper understanding of charge transfer mechanisms: This involves investigating the factors influencing charge transfer efficiency and developing strategies to enhance conductivity in DBTTF-based materials. [, ]

- Exploring novel applications: This includes investigating DBTTF's potential in areas like sensors, photovoltaics, and spintronics. [, , ]

Q18: What is known about the stability and degradation of DBTTF?

A: While DBTTF itself is relatively stable under ambient conditions, its stability can be influenced by factors such as exposure to air, light, and temperature. [, ] Research on the degradation pathways of DBTTF and its derivatives is crucial for understanding their long-term performance in various applications.

Q19: Are there any environmental concerns regarding DBTTF and its derivatives?

A: As with any new material, understanding the environmental impact of DBTTF and its derivatives is essential. Research on their ecotoxicological effects, biodegradability, and potential for recycling or safe disposal is crucial for ensuring their sustainable use. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。